2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a thieno[2,3-d]pyrimidin derivative characterized by a fused heterocyclic core, functionalized with a furan-2-yl group at position 5, a phenyl group at position 3, and a ketone at position 4. The sulfanyl (-S-) linker at position 2 connects the core to an acetamide moiety, which is further substituted with an oxolan-2-ylmethyl group (tetrahydrofuran-derived methyl).
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c27-19(24-12-16-8-4-10-29-16)14-32-23-25-21-20(17(13-31-21)18-9-5-11-30-18)22(28)26(23)15-6-2-1-3-7-15/h1-3,5-7,9,11,13,16H,4,8,10,12,14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSPLXPKGJJIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Furan Moiety: The furan ring is introduced via a condensation reaction with a furan-containing aldehyde.
Attachment of the Sulfanyl Group: This involves the reaction of the intermediate with a thiol reagent, often under basic conditions.
Formation of the Final Compound: The final step includes the reaction of the intermediate with oxolane-2-carboxylic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thieno[2,3-d]pyrimidine rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents such as thionyl chloride (SOCl₂) are common.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
The compound 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications, including synthesis pathways, biological activities, and potential therapeutic uses.
Structural Features
The compound features:
- A furan ring
- A thieno[2,3-d]pyrimidine core
- An acetamide group
These functional groups contribute to its diverse biological activities.
Antiviral Activity
Research indicates that compounds structurally related to this molecule exhibit significant antiviral properties. Notably, derivatives have shown effectiveness against SARS-CoV-2 by inhibiting the main protease (Mpro). In vitro studies have reported IC50 values as low as 1.55 μM for certain furan derivatives, suggesting potential for therapeutic development against COVID-19.
Antioxidant Properties
Compounds similar to this one have demonstrated strong antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This suggests protective effects against oxidative stress-related diseases such as diabetes and neurodegenerative disorders.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its effect on aldose reductase (ALR2), an enzyme linked to diabetic complications. Hydroxypyridinone derivatives have shown selective inhibition with IC50 values in the nanomolar range.
Case Study 1: SARS-CoV-2 Inhibition
A study evaluated a series of furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. Modifications to the furan ring significantly impacted inhibitory potency, with several compounds demonstrating low cytotoxicity alongside effective viral inhibition.
Case Study 2: Antioxidant Activity Evaluation
Another investigation focused on the antioxidant properties of pyridinone derivatives. The study compared various compounds' abilities to scavenge DPPH radicals and inhibit lipid peroxidation, indicating that certain derivatives not only inhibited oxidative stress markers but also selectively inhibited ALR2.
| Compound Name | Target Enzyme/Pathogen | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound F8-B6 | SARS-CoV-2 Mpro | 1.57 | Non-peptidomimetic inhibitor |
| Hydroxypyridinone Derivative | ALR2 | 0.789 | Selective inhibition |
| Compound 7l | DPPH Radical | - | Antioxidant activity |
Table 2: Comparison of Antioxidant Activities
| Compound Name | DPPH Scavenging Rate (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound 7l | 41.48 | 88.76 |
| Trolox | 11.89 | - |
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations :
- Side-Chain Modifications : The oxolan-2-ylmethyl group in the target compound improves hydrophilicity compared to the 2-methylphenyl group in , likely enhancing aqueous solubility.
Physicochemical and Bioactivity Profiles
Physicochemical Properties
- Molecular Weight : The target compound (exact mass ~507 g/mol) is heavier than the triazol analog (~300 g/mol ) due to its larger core and side chain.
- Solubility : The oxolan-2-ylmethyl group introduces ether oxygen atoms, increasing polarity compared to alkyl or aryl substituents in .
- LogP : Estimated to be lower than the 2-methylphenyl analog but higher than the triazol derivative .
Bioactivity
While direct bioactivity data for the target compound is unavailable, structural analogs provide insights:
- Anti-Exudative Activity : The triazol-acetamide analog demonstrated dose-dependent anti-exudative effects in rats, attributed to sulfanyl-linked pharmacophores .
- Kinase Inhibition: Thieno-pyrimidin derivatives with phenyl substituents (e.g., ) often inhibit tyrosine kinases due to core-planarity and substituent interactions.
Challenges and Opportunities
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule that demonstrates significant biological activity. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 477.55 g/mol. The structure features multiple functional groups, including a furan ring, thieno[2,3-d]pyrimidine core, and an oxolane moiety, contributing to its biological properties.
Structural Representation
| Component | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and solubility. |
| Thieno[2,3-d]pyrimidine Core | Essential for antimicrobial and enzyme inhibition activities. |
| Oxolane Moiety | Enhances bioavailability and solubility. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of diverse functional groups allows for:
- Hydrogen Bonding : Facilitates binding to target sites.
- Hydrophobic Interactions : Enhances affinity for lipid membranes.
- Van der Waals Forces : Stabilizes interactions with biomolecules.
These interactions modulate the activity of various enzymes and receptors, leading to significant biological effects.
Antimicrobial Activity
Research has shown that derivatives of thieno[2,3-d]pyrimidines exhibit notable antimicrobial properties. In vitro studies have demonstrated that similar compounds possess:
- Antibacterial Activity : Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Antimycobacterial Activity : Significant efficacy against Mycobacterium tuberculosis.
The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents .
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial in preventing oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation .
Enzyme Inhibition
Studies have reported that related compounds can inhibit various enzymes such as:
- Cholinesterases : Important for neurotransmission.
- Cyclooxygenase (COX) : Involved in inflammation pathways.
- Phosphodiesterases : Regulate intracellular signaling pathways.
These inhibitory effects suggest potential applications in treating conditions like Alzheimer's disease and inflammatory disorders .
Case Studies
Several studies have highlighted the biological activity of thieno[2,3-d]pyrimidine derivatives:
- Study on Antimicrobial Efficacy :
- Study on Enzyme Inhibition :
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing thieno[2,3-d]pyrimidin-4-one derivatives like this compound?
- Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a thiol-containing intermediate (e.g., 4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl sulfanyl group) with an acetamide derivative (e.g., N-[(oxolan-2-yl)methyl]acetamide) in the presence of a base like Na₂CO₃ in dichloromethane. Purification involves column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization .
- Key Methodological Steps :
- Use anhydrous conditions to prevent hydrolysis.
- Monitor reaction progress via TLC.
- Optimize stoichiometry (e.g., 1:1.5 molar ratio of thiol to acetamide).
Q. How can researchers characterize the purity and structural integrity of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- 1H/13C NMR : Confirm substituent positions (e.g., furan-2-yl protons at δ 7.3–7.7 ppm, oxolane methylene protons at δ 3.3–4.1 ppm) .
- HPLC : Assess purity (>95% using a C18 column with acetonitrile/water mobile phase).
- Mass Spectrometry : Verify molecular ion peaks (e.g., ESI/APCI(+) for [M+H]+ and [M+Na]+ adducts) .
Q. What in vivo models are suitable for evaluating anti-exudative activity?
- Answer : The formalin-induced rat paw edema model is widely used. Administer the compound (e.g., 10 mg/kg) and compare results with reference standards like diclofenac sodium (8 mg/kg). Measure edema volume at 30-minute intervals for 3 hours .
- Data Interpretation : Calculate inhibition percentages using:
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between similar acetamide derivatives?
- Answer : Perform structure-activity relationship (SAR) studies:
- Variation of Substituents : Test analogs with substituted furans (e.g., 5-methylfuran) or modified oxolane groups.
- Dose-Response Curves : Identify non-linear effects (e.g., reduced efficacy at higher doses due to solubility issues).
- Mechanistic Studies : Use COX-1/COX-2 inhibition assays to clarify anti-inflammatory pathways .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps .
- Solvent Optimization : Replace CH₂Cl₂ with DMF to enhance solubility of intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 2 hours at 100°C) .
Q. How can computational methods predict binding affinities to biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) active sites.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Pharmacophore Mapping : Identify critical features (e.g., sulfanyl group for hydrogen bonding) .
Q. What crystallographic techniques elucidate the compound’s solid-state conformation?
- Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles (e.g., C-S bond ~1.78 Å, dihedral angle between thieno-pyrimidine and furan ~15°) .
- Powder XRD : Compare experimental and simulated patterns to detect polymorphs.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···O contacts <3.3 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
